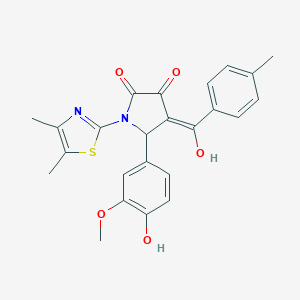

![molecular formula C26H21ClN2O4 B265424 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AC-262,356, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community due to its potential applications in the field of sports medicine, muscle wasting diseases, and osteoporosis.

Mechanism of Action

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis, which in turn leads to an increase in muscle mass and bone density. Unlike anabolic steroids, this compound does not bind to androgen receptors in other tissues such as the prostate, which reduces the risk of androgenic side effects.

Biochemical and Physiological Effects:

This compound has been shown to increase muscle mass and strength in animal models. It has also been shown to increase bone mineral density and improve bone strength. These effects are mediated through the activation of androgen receptors in muscle and bone tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for androgen receptors in muscle and bone tissue. This reduces the risk of androgenic side effects and makes it an attractive alternative to anabolic steroids. However, this compound is still a relatively new compound and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several areas of future research that could be explored with 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. These include:

1. Further investigation into the safety and efficacy of this compound in humans.

2. Development of more selective and potent SARMs based on the structure of this compound.

3. Investigation into the potential applications of this compound in the treatment of other muscle wasting diseases such as muscular dystrophy.

4. Investigation into the potential applications of this compound in the treatment of other bone disorders such as osteogenesis imperfecta.

5. Investigation into the potential applications of this compound in the treatment of other conditions such as male hypogonadism and breast cancer.

In conclusion, this compound is a selective androgen receptor modulator that has potential applications in the field of sports medicine, muscle wasting diseases, and osteoporosis. Its selectivity for androgen receptors in muscle and bone tissue makes it an attractive alternative to anabolic steroids. However, further research is needed to establish its long-term safety and efficacy in humans and to explore its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-(allyloxy)benzoic acid with 3-chloroaniline in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with 3-pyridinemethanol and 2,3-dihydro-1H-pyrrole-2,5-dione. The final product is obtained through purification and crystallization processes. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of sports medicine. It has been shown to increase muscle mass and strength in animal models without causing the androgenic side effects associated with anabolic steroids. This makes it an attractive alternative for athletes looking to enhance their performance without the risk of adverse health effects.

This compound has also been investigated for its potential therapeutic applications in muscle wasting diseases such as sarcopenia and cachexia. It has been shown to increase muscle mass and improve muscle function in animal models of these conditions.

In addition, this compound has been studied for its potential role in the treatment of osteoporosis. It has been shown to increase bone mineral density and improve bone strength in animal models of this disease.

properties

Molecular Formula |

C26H21ClN2O4 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

(E)-[2-(3-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate |

InChI |

InChI=1S/C26H21ClN2O4/c1-2-13-33-21-10-8-18(9-11-21)24(30)22-23(19-6-3-7-20(27)14-19)29(26(32)25(22)31)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |

InChI Key |

UUZCBDKQDIVKSH-ZNTNEXAZSA-N |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC(=CC=C4)Cl)/[O-] |

SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)Cl)O |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC(=CC=C4)Cl)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

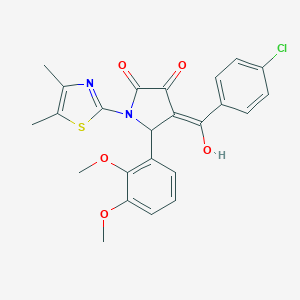

![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)